3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide
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Overview
Description
3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, linked to a benzoic acid hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Alkylation: The nitrated pyrazole is alkylated with a suitable alkylating agent to introduce the methyl groups at the 3 and 5 positions.
Coupling with Benzoic Acid Hydrazide: The final step involves coupling the substituted pyrazole with benzoic acid hydrazide under reflux conditions in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and automated systems for coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Amino Derivatives: From reduction of the nitro group.
Oxides: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-2-methyl-propionic acid hydrazide
- 3-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-propionic acid
Uniqueness
3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid hydrazide is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a benzoic acid hydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-8-12(18(20)21)9(2)17(16-8)7-10-4-3-5-11(6-10)13(19)15-14/h3-6H,7,14H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSBCPAQQITBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NN)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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